molecular formula C12H14N4OS B2980286 N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415453-93-7

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2980286
CAS RN: 2415453-93-7
M. Wt: 262.33
InChI Key: ZWLNHOFIYVFTDO-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DMTS, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In

Mechanism of Action

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide acts as a substrate or inhibitor of various enzymes and proteins, depending on the specific application. As a substrate, N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide is phosphorylated by kinases, which can activate or inhibit downstream signaling pathways. As an inhibitor, N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide can block the activity of enzymes, which can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide depend on the specific application and the target protein or enzyme. In general, N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide can modulate various cellular processes, including cell proliferation, apoptosis, and DNA synthesis. N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have anti-tumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively modulate specific proteins and enzymes. However, N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide can also have off-target effects and may not be suitable for all applications. Additionally, the use of N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide in vivo may be limited due to its potential toxicity and poor pharmacokinetic properties.

Future Directions

There are several future directions for research on N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is the development of N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide-based inhibitors for specific kinases and enzymes, which could have potential therapeutic applications. Another area of interest is the study of the pharmacokinetic properties of N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide, which could lead to the development of more effective and safe drugs. Additionally, the use of N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide in combination with other drugs or therapies could be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 2-amino-4,5-dimethylthiazole with 5,6-dimethyl-4-chloropyrimidine, followed by the addition of potassium carbonate and acetic anhydride. The resulting product is then purified using column chromatography. This method has been used to synthesize N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide in high yields and purity.

Scientific Research Applications

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been used as a substrate for kinases, such as protein kinase C and cyclin-dependent kinase 2, to study their activity and regulation. N-(4,5-Dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide has also been used as an inhibitor of enzymes, such as dihydrofolate reductase and thymidylate synthase, to study their function and potential as drug targets.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-6-7(2)13-5-14-10(6)11(17)16-12-15-8(3)9(4)18-12/h5H,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLNHOFIYVFTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=NC(=C(S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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